molecular formula C12H16ClNO2 B1422013 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-43-8

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1422013
CAS No.: 1311314-43-8
M. Wt: 241.71 g/mol
InChI Key: BOYDSFIYQPGAAJ-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C12H16ClNO2. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, an ethoxymethyl group, and a phenylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(ethoxymethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

    Nucleophilic Substitution: New derivatives with different functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

Scientific Research Applications

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the ethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(ethoxymethyl)acetamide
  • N-(methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
  • N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide

Uniqueness

2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[[4-(ethoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-9-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDSFIYQPGAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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